N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
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Overview
Description
N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide: is a complex organic compound with a unique spirocyclic structure. This compound is notable for its versatile properties, making it valuable in various fields such as drug development, catalysis, and nanotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multi-step organic reactions. The starting materials often include benzhydryl chloride and 1,9-dioxa-4-azaspiro[5.5]undecane. The reaction conditions usually require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The purification steps may include crystallization, distillation, or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzhydryl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .
Scientific Research Applications
Chemistry: In chemistry, N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential use in treating various diseases. Its unique structure allows it to modulate specific biological pathways, making it a promising lead compound in drug discovery.
Industry: In the industrial sector, this compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the spirocyclic structure provides rigidity and specificity. This compound can modulate various biological pathways by binding to enzymes, receptors, or other proteins, thereby influencing their activity.
Comparison with Similar Compounds
- N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
- N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
- 1,3-dioxane-1,3-dithiane spiranes
- 1,3-oxathiane derivatives
Uniqueness: N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications.
Properties
IUPAC Name |
N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-21(24-13-16-27-22(17-24)11-14-26-15-12-22)23-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20H,11-17H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEROZSCJLZCXKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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